Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride
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Overview
Description
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H19ClN2S . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl-5-thiazolyl group and an ethyl chain, forming a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride typically involves the reaction of piperidine with 2-(4-methyl-5-thiazolyl)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the piperidine or thiazole ring.
Substitution: Substituted piperidine or thiazole derivatives.
Scientific Research Applications
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-: Similar structure but without the monohydrochloride salt.
Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.
Piperidine derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is unique due to its specific combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the monohydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
89663-21-8 |
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Molecular Formula |
C11H19ClN2S |
Molecular Weight |
246.80 g/mol |
IUPAC Name |
4-methyl-5-(2-piperidin-1-ylethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-10-11(14-9-12-10)5-8-13-6-3-2-4-7-13;/h9H,2-8H2,1H3;1H |
InChI Key |
STBHCWCGEMNKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2CCCCC2.Cl |
Origin of Product |
United States |
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